N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27-12-8-6-11(7-9-12)15(24)10-22-16(25)17(26)23-14-5-3-2-4-13(14)18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTWTTNKMJTKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:
Formation of the Hydroxyethyl Intermediate: This step involves the reaction of a suitable phenyl compound with an ethylene oxide derivative under controlled conditions to introduce the hydroxyethyl group.
Introduction of the Methylthio Group: The intermediate is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base to introduce the methylthio group.
Formation of the Oxalamide Structure: The final step involves the reaction of the intermediate with oxalyl chloride and a trifluoromethyl-substituted phenylamine to form the oxalamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide structure can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halides, ethers.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have shown promising results against various cancer cell lines. These compounds often function by inhibiting specific enzymes involved in cancer progression or by inducing apoptosis in cancer cells.
A study highlighted the effectiveness of thiosemicarbazone complexes in targeting HepG2 human hepatoblastoma cells, demonstrating their potential as anticancer agents through mechanisms such as metal ion coordination, which enhances their biological activity .
1.2 Antimicrobial Properties
The antimicrobial efficacy of related compounds has been extensively studied. The thiosemicarbazone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the chemical structure can enhance their antimicrobial potency. For example, metal complexes formed with thiosemicarbazones exhibited higher antimicrobial activity compared to their uncoordinated forms, indicating that coordination chemistry plays a crucial role in enhancing biological activity .
Pharmacological Applications
2.1 Drug Development
The unique structural features of this compound position it as a candidate for drug development. Its ability to modulate biological pathways makes it a subject of interest for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Case Study: CCR5 Antagonists
In a clinical context, related compounds have been explored as CCR5 antagonists for HIV treatment. A study involving the humanized monoclonal antibody Leronlimab demonstrated improvements in patient outcomes when administered alongside other therapeutic agents . This highlights the potential for compounds with similar structural motifs to contribute to innovative treatment strategies.
Material Science Applications
3.1 Synthesis of Functional Materials
The compound's chemical properties allow for its use in synthesizing functional materials, including polymers and nanomaterials. The incorporation of trifluoromethyl groups is known to enhance thermal stability and hydrophobicity, making these materials suitable for various applications in coatings and electronics.
3.2 Catalysis
Compounds like this compound may also serve as catalysts in organic reactions due to their ability to stabilize transition states or activate substrates through coordination with metal ions.
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features align with several classes of molecules described in the evidence, particularly those with trifluoromethyl , fluorophenyl , and sulfonamide groups. Below is a comparative analysis based on substituent effects, synthesis strategies, and inferred physicochemical properties.
Substituent-Driven Comparisons
Table 1: Substituent Analysis of Target Compound vs. Analogs
Key Observations:
Biological Activity
N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various biological targets, and safety profile.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a hydroxyl group, a methylsulfanyl group, and a trifluoromethyl group, which contribute to its biological activity.
- Molecular Weight : The molecular weight of the compound is approximately 389.48 g/mol.
- Chemical Formula : C17H20F3N3O2S
- CAS Number : Not specifically listed but can be identified through its unique structure.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism:
| Enzyme | IC50 (μM) | Standard Reference | Standard IC50 (μM) |
|---|---|---|---|
| α-Glucosidase | 6.28 | Acarbose | 2.00 |
| α-Amylase | 4.58 | Acarbose | 1.58 |
| PTP1B | 0.91 | Ursolic Acid | 1.35 |
| DPPH (Antioxidant) | 2.36 | Ascorbic Acid | 0.85 |
The compound exhibited promising inhibition rates across multiple targets, suggesting its potential for multitarget therapeutic applications in diabetes management .
The mechanism by which this compound exerts its effects involves binding to the active sites of the aforementioned enzymes, thereby inhibiting their activity and reducing glucose absorption in the intestines . Molecular docking studies have provided insights into how the compound interacts with these enzymes, supporting its role as an effective inhibitor .
Safety and Toxicity Profile
Preliminary toxicity assessments conducted on animal models indicate that the compound does not exhibit significant adverse effects at therapeutic doses. In acute toxicity tests on albino mice, no behavioral changes or lethality were observed after administration . This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar compounds with structural similarities to this compound. These studies often emphasize the importance of functional groups in modulating biological activity:
- Study on Antidiabetic Agents :
- Antioxidant Activities :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with protection/deprotection strategies for hydroxyl and sulfanyl groups. Key steps include:
- Amide bond formation : Reacting 4-(methylsulfanyl)phenylethylamine derivatives with activated carbonyl reagents (e.g., trifluoroacetic anhydride) under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Hydroxyl group introduction : Hydroxylation via catalytic oxidation or nucleophilic substitution, using reagents like N-bromosuccinimide (NBS) or boron tribromide (BBr₃), followed by quenching with methanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Optimization Tips : - Use molecular sieves to control moisture during amide coupling.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl and methylsulfanyl groups). Key shifts:
- Trifluoromethylphenyl: δ ~7.6–7.8 ppm (aromatic protons), δ 122–125 ppm (CF₃ carbon) .
- Hydroxyethyl group: δ 3.5–4.0 ppm (CH₂-OH), δ 65–70 ppm (hydroxyl-bearing carbon) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈F₃NO₂S: 406.1092) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Basic: What are the key structural features influencing its reactivity and stability?
Methodological Answer:
- Reactivity Hotspots :
- Hydroxyl group : Prone to oxidation; stabilize via hydrogen bonding or steric hindrance.
- Trifluoromethyl group : Electron-withdrawing effect enhances electrophilic aromatic substitution resistance .
- Methylsulfanyl group : Susceptible to oxidation to sulfoxide/sulfone; store under inert atmosphere .
- Stability Testing :
- Thermogravimetric Analysis (TGA) : Assess thermal degradation above 200°C.
- pH Stability : Use accelerated stability studies (e.g., 1M HCl/NaOH at 40°C for 48 hours) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
SAR Strategies :
-
Functional Group Replacement :
Analog Modification Impact CF₃ → Cl Increased lipophilicity Enhanced membrane permeability Methylsulfanyl → Methoxy Reduced oxidation risk Improved metabolic stability -
Bioisosterism : Replace the hydroxyethyl group with a morpholine ring to mimic hydrogen-bonding capacity .
-
Computational Screening : Use AutoDock4 to predict binding affinities to target proteins (e.g., kinases) .
Advanced: How can computational modeling predict biological targets and binding modes?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve target structure (e.g., from PDB), remove water, add hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
- Grid Setup : Focus on active sites (e.g., ATP-binding pocket for kinases).
- AutoDock4 Parameters : Lamarckian GA, 100 runs, population size 150 .
- Validation : Cross-docking with known inhibitors (e.g., imatinib for Abl kinase) to validate scoring functions.
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers.
- Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target specificity .
Advanced: How does the compound’s stereochemistry affect its pharmacological profile?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Activity Comparison : Test R- and S-enantiomers in enzyme inhibition assays (e.g., IC₅₀ differences >10-fold indicate stereospecificity) .
- Crystallography : Solve X-ray structures with SHELXL to confirm absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
